molecular formula C13H8ClF3N4 B2910170 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 1092346-62-7

7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2910170
CAS No.: 1092346-62-7
M. Wt: 312.68
InChI Key: KFMBTFOODWQRNJ-UHFFFAOYSA-N
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Description

7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and oncology research, specifically in the development of targeted cancer therapies. This molecule features a pyrazolo[1,5-a]pyrimidine core, which is a recognized privileged scaffold in drug discovery due to its versatile chemistry and ability to mimic purines . This core structure is known to be a potent inhibitor of various protein kinases, which are key enzymes frequently disrupted in cancers and serve as crucial targets for small-molecule inhibitors . The compound is designed for research applications focused on inhibiting specific kinase pathways involved in cell proliferation and survival. Pyrazolo[1,5-a]pyrimidines can function as ATP-competitive inhibitors, disrupting the phosphorylation processes that drive oncogenic signaling in diseases such as non-small cell lung cancer (NSCLC) and melanoma . The structural motif of this compound class allows for synthetic modifications that fine-tune its electronic properties, lipophilicity, and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore its cytotoxic, kinase selectivity, and antiproliferative effects in various biological evaluations. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N4/c1-7-4-11-18-3-2-10(21(11)20-7)12-9(14)5-8(6-19-12)13(15,16)17/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMBTFOODWQRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: The compound can be synthesized via a multi-step process starting with commercially available reagents. A common route involves the condensation of 3-chloro-5-(trifluoromethyl)pyridine with appropriate intermediates under controlled conditions.

  • Cyclization Reaction: A key step involves cyclization to form the pyrazolo[1,5-a]pyrimidine core. This is typically achieved using strong bases or acid catalysts, facilitating the formation of the heterocyclic ring.

Industrial Production Methods

Industrial production often involves optimization of the lab-scale synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Scale-up processes might include continuous flow reactors to enhance reaction efficiency and product isolation techniques such as crystallization and chromatographic separation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, particularly at the pyridinyl ring, using reagents like potassium permanganate or chromium trioxide, leading to various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to modify functional groups, employing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

  • Substitution: Nucleophilic substitution reactions are common, especially at the chlorine-substituted position, using nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, Chromium trioxide, Acetic acid as solvent.

  • Reduction: Lithium aluminum hydride, Hydrogen gas, Palladium on carbon catalyst.

  • Substitution: Alkoxides, Amines, Anhydrous conditions, Aprotic solvents.

Major Products Formed

  • Oxidized derivatives: with functional groups such as ketones or carboxylic acids.

  • Reduced derivatives: like alcohols or amines.

  • Substituted products: with new groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a building block for synthesizing novel molecules with potential pharmaceutical applications. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound's biological activity is being explored, with studies indicating its potential as an inhibitor of specific enzymes or receptors. This makes it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer research.

Industry

In the industry, the compound is used in the development of agrochemicals, where its derivatives exhibit herbicidal or pesticidal properties. Its stability and reactivity also make it suitable for use in material science, including polymer and nanomaterial fabrication.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. Specific pathways involved depend on the biological context, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, allowing diverse substitutions that influence physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents Key Features Evidence ID
Target Compound : 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine 2-methyl; 7-(3-chloro-5-(trifluoromethyl)pyridinyl) Electron-withdrawing groups enhance stability and binding affinity
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine 3-phenyl; 7-(3-chloro-5-(trifluoromethyl)pyridinyl) Bulky phenyl group at C3 may hinder steric interactions
2-Methyl-5-(2-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2-methyl; 5-(2-pyridinyl); 7-(trifluoromethyl) Pyridinyl at C5 introduces additional coordination sites
3-Chloro-2-methyl-5-(5-methyl-thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 3-chloro; 2-methyl; 5-(thiophenyl) Thiophene enhances π-π stacking; chloro increases lipophilicity
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2-methyl; 3,5-(diaryl); 7-(trifluoromethyl) Dichlorophenyl and fluorophenyl groups improve bioactivity

Key Observations :

  • C2 and C3 Substitutions : Methyl at C2 (target compound) reduces steric hindrance compared to phenyl (), favoring membrane permeability.

Physicochemical and Optical Properties

  • Trifluoromethyl Impact : The -CF₃ group increases lipophilicity (logP) and metabolic stability. Compounds like 2-methyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (3f) exhibit strong absorbance in UV-Vis spectra due to electron-deficient cores .
  • Solid-State Behavior : Crystalline analogs (e.g., ) show planar pyrazolo-pyrimidine cores, with packing influenced by substituents. For example, nitro groups (3f) enhance intermolecular dipole interactions .

Biological Activity

The compound 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antifungal, and insecticidal properties, backed by recent research findings.

The molecular formula of the compound is C10H7ClF3N3C_{10}H_{7}ClF_{3}N_{3}, with a molecular weight of approximately 251.63 g/mol. It features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, a study highlighted the synthesis and evaluation of various trifluoromethyl pyrimidine derivatives, including those similar to our compound, which showed promising results against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/mL. The anticancer efficacy was compared with doxorubicin, a well-known chemotherapeutic agent, indicating that while the new compounds were less potent than doxorubicin, they still demonstrated notable cytotoxicity against these cell lines .

Antifungal Activity

In addition to its anticancer properties, this compound has shown antifungal activity. In a comparative study of various trifluoromethyl pyrimidine derivatives, it was found that certain compounds exhibited antifungal effects against common pathogens. The specific mechanisms remain under investigation; however, the presence of the trifluoromethyl group is believed to enhance membrane permeability and disrupt fungal cell integrity .

Insecticidal Activity

The insecticidal properties of compounds similar to This compound have also been evaluated. Insecticidal tests against Spodoptera frugiperda and Mythimna separata revealed that these compounds could induce mortality rates comparable to established insecticides like chlorantraniliprole at concentrations around 500 µg/mL . The mechanism of action is hypothesized to involve interference with neuronal signaling pathways in insects.

Research Findings Summary

The following table summarizes key findings related to the biological activities of This compound and its derivatives:

Activity Tested Concentration Model Organism/Cell Line Comparison Agent Outcome
Anticancer5 µg/mLPC3, K562, HeLa, A549DoxorubicinNotable cytotoxicity
AntifungalVariesVarious fungal strainsN/ASignificant antifungal activity
Insecticidal500 µg/mLS. frugiperda, M. separataChlorantraniliproleComparable mortality rates

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